3,5-Dibromo-2-methylbenzoic acid
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Overview
Description
3,5-Dibromo-2-methylbenzoic acid is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 3rd and 5th positions, and a methyl group is substituted at the 2nd position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway .
Mode of Action
The mode of action of 3,5-Dibromo-2-methylbenzoic acid involves interactions with its targets through free radical bromination, nucleophilic substitution, and oxidation . In the case of benzylic halides, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biochemical Analysis
Biochemical Properties
3,5-Dibromo-2-methylbenzoic acid is involved in several biochemical reactions. It undergoes reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions are typically facilitated by enzymes and can involve interactions with other biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves interactions at the molecular level. It is known to undergo reactions at the benzylic position, which can be facilitated by enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2-methylbenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to facilitate the substitution of hydrogen atoms with bromine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of less brominated derivatives.
Oxidation: Formation of more oxidized benzoic acid derivatives.
Scientific Research Applications
3,5-Dibromo-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromobenzoic acid: Similar structure but lacks the methyl group at the 2nd position.
2-Bromo-5-methylbenzoic acid: Similar structure but has only one bromine atom.
3,5-Dichlorobenzoic acid: Similar structure but with chlorine atoms instead of bromine
Uniqueness
3,5-Dibromo-2-methylbenzoic acid is unique due to the presence of both bromine atoms and a methyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can lead to distinct properties and applications compared to its similar compounds .
Properties
IUPAC Name |
3,5-dibromo-2-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZXVIRBOFKOMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591203 |
Source
|
Record name | 3,5-Dibromo-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100958-94-9 |
Source
|
Record name | 3,5-Dibromo-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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